molecular formula C20H32SSn B120006 2-Tributylstannylbenzo[b]thiophene CAS No. 148961-88-0

2-Tributylstannylbenzo[b]thiophene

Cat. No. B120006
M. Wt: 423.2 g/mol
InChI Key: UJPVMOUQRNYNSA-UHFFFAOYSA-N
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Description

2-Tributylstannylbenzo[b]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The benzo[b]thiophene moiety indicates a fused benzene and thiophene ring structure, which is a common scaffold in various chemical and pharmacological studies due to its interesting electronic and biological properties.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various starting materials and reagents. For instance, the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been reported, where different organic reagents are used to create a series of compounds with diverse pharmacological activities . Another approach involves the use of nickel-catalyzed Suzuki-Miyaura cross-coupling and palladium-catalyzed decarboxylative arylation to create 2,3-diarylbenzo[b]thiophenes . These methods highlight the versatility in synthesizing thiophene derivatives, which could be applied to the synthesis of 2-Tributylstannylbenzo[b]thiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their electronic and optical properties. For example, the synthesis and study of thiophene-2-aryl-2H-benzotriazole-thiophene oligomers show that modifications on the backbone significantly impact the electronic properties, while side groups can fine-tune these properties . This suggests that the molecular structure of 2-Tributylstannylbenzo[b]thiophene, particularly the tributylstannyl group, would play a significant role in its electronic characteristics.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The synthesis of 1-substituted benzothieno[2,3-d]imidazoles and their precursors, 2-nitro-3-substituted-amino benzo[b]thiophenes, involves chemical reactions that lead to compounds with analgesic and anti-inflammatory activities . These reactions could potentially be relevant to the chemical reactions that 2-Tributylstannylbenzo[b]thiophene might undergo, especially in the context of pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the oligomers mentioned earlier exhibit adjustable electronic properties and, in one case, a thermotropic mesophase, indicating potential for use in materials science . The presence of the tributylstannyl group in 2-Tributylstannylbenzo[b]thiophene would likely contribute to its physical properties, such as solubility and melting point, as well as its chemical reactivity.

Scientific Research Applications

Optoelectronic Properties

2-Tributylstannylbenzo[b]thiophene derivatives, such as 2,5-bis(tributylstannyl)thiophene 1,1-dioxide, have been explored for their potential in tuning optoelectronic properties. These derivatives are utilized in Stille cross-coupling reactions, contributing to the development of thiophene 1,1-dioxides with varied substituents, impacting their reduction potential and optoelectronic characteristics (Tsai et al., 2013).

Synthesis of Photochromic Compounds

Benzo[b]thiophene derivatives have been used in the synthesis of photochromic thieno-2H-chromenes. The synthesis process involves several steps, including the preparation of hydroxybenzo[b]thiophenes, which are critical intermediates in the formation of these photochromic compounds (Queiroz et al., 2000).

Palladium-Mediated Coupling for Tubulin Binding Agents

In the synthesis of tubulin binding agents, a novel palladium-mediated coupling approach involving 2,3-disubstituted benzo[b]thiophenes has been developed. This method offers a flexible and convergent access to these compounds, which are significant in the field of medicinal chemistry (Flynn et al., 2001).

Development of Semiconductors

Tributylstannylthiophene derivatives have been instrumental in the synthesis of semiconductors like tetrathienoanthracene isomers. These materials demonstrate remarkable thermal stability and show potential in optoelectronics due to their photoluminescent properties (Brusso et al., 2008).

Anticancer Activity of Derivatives

New thiophene derivatives, including those related to benzo[b]thiophene, have shown potential anticancer activity. These derivatives have been synthesized and evaluated in vitro, revealing their inhibitory effects on certain cancer cell lines (Atta & Abdel‐Latif, 2021).

Synthesis of Antidepressants

Benzo[b]thiophene derivatives have been synthesized to obtain dual antidepressant drugs. These compounds exhibit promising activity as both serotonin receptor agonists and serotonin reuptake inhibitors, offering potential in the treatment of depression (Orus et al., 2002).

Development of Organic Electronics

Tributylstannylthiophene derivatives are used in the development of organic electronic materials, particularly in the synthesis of novel hybrid polymers. These polymers have shown potential in applications requiring electroactivity and extended multi-ring systems (Baldwin et al., 2008).

Synthesis of Heterocyclic Compounds

2-Tributylstannylbenzo[b]thiophene is used in the synthesis of various heterocyclic compounds, which have shown a wide spectrum of pharmacological properties. These compounds are synthesized starting from basic benzo[b]thiophene derivatives and find applications in medicinal chemistry (Isloor et al., 2010).

Safety And Hazards

2-Tributylstannylbenzo[b]thiophene is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-benzothiophen-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVMOUQRNYNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370738
Record name (1-Benzothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tributylstannylbenzo[b]thiophene

CAS RN

148961-88-0
Record name (1-Benzothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzothiophen-2-yl)tributylstannane
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Synthesis routes and methods

Procedure details

2.5 M of n-BuLi (3.1 mL/hexane, 7.67 mmol) was added to benzo[b]thiophene (1.05 g, 7.67 mmol/THF (20 mL)) and reacted at 0° C. for 1 hour under a dry and anaerobic operation condition to form a solution. SnBu3Cl (2.38 mL, 8.44 mmol) was then added to the solution and reacted at 0° C. for 30 minutes. After returning to room temperature, the solution was continuously reacted for 8 hours. After the reaction was completed, the solution was extracted by ether (30 mL) and deionized water (50 mL). An organic phase was collected. After removal of ether by a rotary concentrator, the organic phase was purified by reduced-pressure distillation to form a transparent pale yellow oily product (23, 1.76 g, 54%).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.38 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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